molecular formula C12H22 B11976808 1,4-Diisopropyl-1-cyclohexene CAS No. 39000-66-3

1,4-Diisopropyl-1-cyclohexene

Cat. No.: B11976808
CAS No.: 39000-66-3
M. Wt: 166.30 g/mol
InChI Key: RHQPCQOQHUIPPK-UHFFFAOYSA-N
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Description

1,4-Diisopropyl-1-cyclohexene is an organic compound with the molecular formula C12H22 It is a cyclohexene derivative where two isopropyl groups are attached to the 1 and 4 positions of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisopropyl-1-cyclohexene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of corresponding dienes or selective isomerization processes. These methods are optimized for high yield and purity, often employing catalysts such as palladium or platinum on carbon.

Chemical Reactions Analysis

Types of Reactions

1,4-Diisopropyl-1-cyclohexene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the compound can yield saturated cyclohexane derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.

Major Products

    Oxidation: 1,4-Diisopropyl-1-cyclohexanol or 1,4-Diisopropyl-1-cyclohexanone.

    Reduction: 1,4-Diisopropylcyclohexane.

    Substitution: 1,4-Dibromo-1,4-diisopropylcyclohexene.

Scientific Research Applications

1,4-Diisopropyl-1-cyclohexene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Diisopropyl-1-cyclohexene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, although detailed pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diisopropylcyclohexane
  • 1,4-Diisopropylbenzene
  • 1,4-Diisopropyl-2-cyclohexene

Uniqueness

1,4-Diisopropyl-1-cyclohexene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

39000-66-3

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

1,4-di(propan-2-yl)cyclohexene

InChI

InChI=1S/C12H22/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,9-10,12H,6-8H2,1-4H3

InChI Key

RHQPCQOQHUIPPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=CC1)C(C)C

Origin of Product

United States

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